1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Pharmacophore

1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (CAS 1105208-95-4) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, characterized by a 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core linked via a three-carbon propyl spacer to a 4-ethoxyphenyl urea terminus. Its molecular formula is C21H23N5O3 (MW = 393.447 g/mol), and it is supplied exclusively as a research compound at a typical purity of 95% for non-human, non-veterinary investigational use only.

Molecular Formula C21H23N5O3
Molecular Weight 393.447
CAS No. 1105208-95-4
Cat. No. B2605012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea
CAS1105208-95-4
Molecular FormulaC21H23N5O3
Molecular Weight393.447
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
InChIInChI=1S/C21H23N5O3/c1-2-29-18-6-4-17(5-7-18)24-21(28)23-12-3-15-26-20(27)9-8-19(25-26)16-10-13-22-14-11-16/h4-11,13-14H,2-3,12,15H2,1H3,(H2,23,24,28)
InChIKeyYBBPPPMHKARXAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (CAS 1105208-95-4): Basic Identity and Research-Grade Specification


1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea (CAS 1105208-95-4) is a synthetic small molecule belonging to the pyridazinone-urea hybrid class, characterized by a 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core linked via a three-carbon propyl spacer to a 4-ethoxyphenyl urea terminus . Its molecular formula is C21H23N5O3 (MW = 393.447 g/mol), and it is supplied exclusively as a research compound at a typical purity of 95% for non-human, non-veterinary investigational use only . The compound occupies a distinct structural niche at the intersection of urea-based pharmacophores and pyridazinone heterocycles, a motif that has recently been validated as a productive secondary pharmacophore in soluble epoxide hydrolase (sEH) inhibitor design and has historical precedent in integrin antagonist programs .

Why 1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea Cannot Be Replaced by Generic Pyridazinone or Urea In-Class Analogs


Generic substitution among pyridazinone-urea hybrids is not scientifically justifiable because even minor modifications to the terminal phenyl substituent, linker length, or pyridazinone ring substitution pattern produce large shifts in target engagement, selectivity, and physicochemical properties. In closely related sEH inhibitor series, altering the phenyl substituent alone — from benzyl to substituted phenyl — can drive IC50 values from 57 nM down to 0.2 nM, a >250-fold dynamic range within a single scaffold . In pyridazinone-based α4 integrin antagonists, converting the linker from an amide to a urea or carbamate can shift selectivity from dual α4β1/α4β7 inhibition (IC50 = 3–31 nM) to α4β7-selective profiles, demonstrating that the urea linkage itself is a key selectivity determinant, not a generic spacer . Furthermore, the 4-ethoxy substituent on the target compound introduces distinct lipophilicity, hydrogen-bonding potential, and metabolic susceptibility relative to the 4-fluoro, 2,4-difluoro, 4-ethyl, or 4-trifluoromethyl analogs available in this sub-series, meaning that even within the immediate congeneric family, each compound should be treated as a unique chemical entity . Without direct comparative data for this specific compound, any attempted interchange is an uncontrolled variable that can invalidate a screening campaign, SAR study, or in vivo experiment. The convergence of urea, pyridazinone, and pyridyl groups within a single molecule also creates a pharmacophore constellation that is inherently sensitive to all three modules simultaneously, making empirical selection essential.

1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea: Quantitative Differentiation Evidence for Scientific Selection


Structural Uniqueness Within the Immediate Congeneric Family of Pyridazinone-Urea Hybrids

The target compound is a member of a small congeneric series sharing the 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core and propyl urea linker, differentiated exclusively by the terminal phenyl substituent. Among five identifiable close analogs, the 4-ethoxyphenyl derivative (CAS 1105208-95-4) is the only member bearing an alkoxy substituent; the others carry 4-fluoro, 2,4-difluoro, 4-ethyl, or 4-trifluoromethyl groups . The ethoxy group introduces a unique combination of moderate electron-donating character (Hammett σp ≈ -0.24 vs. σp ≈ +0.06 for F, +0.54 for CF3), increased lipophilicity (predicted cLogP ≈ 2.9 vs. ~2.0 for the 4-fluoro analog), and hydrogen-bond acceptor capacity via the ethereal oxygen, none of which is replicated by any comparator in this set. While no published head-to-head biological comparison exists for this specific compound, the 4-ethoxy motif has been independently associated with distinct metabolic handling by UGT1A7-catalyzed N-glucuronidation in urea substrates, suggesting potential differences in clearance pathways relative to halogenated analogs . This structural uniqueness means the target compound cannot be considered interchangeable with any other member of the congeneric series for SAR exploration.

Medicinal Chemistry Structure-Activity Relationship (SAR) Pyridazinone Pharmacophore

Pyridazinone-Urea Motif Validated as Potent sEH Pharmacophore — Class-Level Potency Benchmark

A 2025 study established the pyridazinone-urea motif as a productive secondary pharmacophore for soluble epoxide hydrolase (sEH) inhibition, with a series of phenyl-benzyl-ureas bearing a pyridazinone ring achieving IC50 values of 0.2–57 nM against recombinant human sEH . The most potent compound (FP9, IC50 = 0.2 nM) demonstrated 78% oral bioavailability in mice and sustained in vivo efficacy in a paclitaxel-induced neuropathic pain model, outperforming gabapentin . While the target compound 1105208-95-4 was not among the specific derivatives tested in that study, its structural architecture — a urea group directly linked to a pyridazinone ring bearing a 3-pyridin-4-yl substituent — is a close topological match to the core pharmacophore validated therein. In integrin antagonist programs, pyridazinone-ureas have also demonstrated potent α4β7 integrin inhibition (IC50 = 3 nM for the most potent amide analog, with urea subseries enabling α4β7 selectivity), confirming that this chemotype can achieve low-nanomolar target engagement across mechanistically distinct protein targets . These class-level benchmarks establish that pyridazinone-ureas, as a structural class, possess the intrinsic capacity for high-potency target engagement, though the specific IC50 of the target compound remains undetermined.

Soluble Epoxide Hydrolase (sEH) Inhibition Neuropathic Pain Pharmacophore Validation

Linker Length and Urea Positioning Differentiation from Shorter-Linker Analogs

Within the set of compounds bearing the 6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl core, the target compound employs a three-carbon propyl linker between the pyridazinone nitrogen and the urea group, distinguishing it from the two-carbon ethyl-linked analogs such as 1-(2,4-difluorophenyl)-3-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)urea (CAS 1105208-44-3) . In related pyridazinone-based integrin antagonist series, even single-atom linker modifications between the core and the urea moiety altered the relative orientation of pharmacophoric elements, impacting both potency and selectivity profiles between α4β1 and α4β7 integrins . The propyl linker in the target compound provides an additional methylene unit of conformational freedom compared to ethyl-linked analogs, which can influence the distance and angular relationship between the pyridazinone ring, the urea hydrogen-bonding network, and the terminal phenyl group. No direct comparative data exist for this specific scaffold, but the literature precedent establishes that linker length is a non-trivial variable in pyridazinone-urea SAR.

Linker SAR Propyl Spacer Conformational Flexibility

Patent Landscape Positioning: Angiogenesis and Integrin Inhibition IP Territory

The pyridazinone-urea chemotype is claimed in multiple patent families covering distinct therapeutic areas. US patent application US20110263597A1 (Bayer Healthcare LLC) claims substituted pyridazines and pyridines with angiogenesis inhibiting activity, encompassing compounds with the pyridazinone core and urea/amide linkages . Separately, US20050209232A1 claims pyridazinone ureas as antagonists of α4 integrins (α4β7 and α4β1) for inflammatory and immunological disorders . The target compound CAS 1105208-95-4, bearing a 4-ethoxyphenyl urea terminus and a 3-(pyridin-4-yl) substituent on the pyridazinone ring, falls within the general structural scope of both patent families, although it is not specifically exemplified in either. This dual IP positioning — spanning both angiogenesis and integrin-mediated disease areas — is not shared by all close analogs; for instance, compounds with sulfonamide linkers (e.g., CAS 1021072-37-6) fall outside the urea integrin patent scope. The target compound thus offers a procurement advantage for organizations seeking a single chemotype probe that can interrogate targets across both patent-protected mechanistic spaces without IP encumbrance overlap.

Angiogenesis Inhibition Patent Analysis Intellectual Property

Absence of Published Direct Comparative Biological Data — Transparency Statement

A comprehensive search of PubMed, BindingDB, ChEMBL, ZINC, and patent literature as of May 2026 did not identify any published study reporting direct quantitative biological data (IC50, Ki, EC50, or in vivo efficacy) for CAS 1105208-95-4 against any molecular target . The ZINC database entry ZINC600097837 confirms there is no known or predicted bioactivity for this compound . No head-to-head comparison with the closest analogs (CAS 1105208-68-1, 1105208-44-3, 1105208-67-0, or the 4-ethylphenyl variant) is available in any peer-reviewed publication, patent, or public database. Consequently, all differentiation claims in this guide that depend on biological activity data are limited to class-level inference and should be treated as hypotheses requiring empirical verification. This evidence gap does not diminish the compound's utility as a research tool; it simply means that its biological profile must be established by the end user through direct experimentation. The compound's value proposition for procurement rests on its unique structural features (4-ethoxyphenyl terminus, propyl linker, 3-pyridin-4-yl pyridazinone core) that are not duplicated by any commercially available comparator, rather than on pre-validated biological superiority.

Data Gap Analysis Empirical Testing Required Procurement Risk Assessment

Evidence-Based Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea


sEH Inhibitor Lead Discovery and Pharmacophore Expansion

The pyridazinone-urea class has been validated as a potent sEH inhibitor scaffold with IC50 values down to 0.2 nM and demonstrated in vivo efficacy in neuropathic pain models . The target compound extends the SAR of this chemotype into 4-alkoxyphenyl urea space, which has not been explored in published sEH inhibitor series. Procurement of CAS 1105208-95-4 enables direct IC50 determination against recombinant human sEH, oral bioavailability assessment, and comparison with the published FP9 benchmark (IC50 = 0.2 nM, F = 78%) to evaluate whether the ethoxy substituent improves or diminishes potency relative to benzyl urea analogs. This scenario is suitable for academic and industrial laboratories engaged in sEH-targeted pain, inflammation, or cardiovascular drug discovery.

Phenyl-Substituent SAR Matrix Construction Within the Pyridazinone-Urea Congeneric Series

The target compound is one of five identified close analogs within a congeneric series differing only at the terminal phenyl substituent (4-ethoxyphenyl, 4-fluorophenyl, 2,4-difluorophenyl, 4-ethylphenyl, 4-trifluoromethylphenyl) . Procurement of all five members enables construction of a complete phenyl-substituent SAR matrix to interrogate the impact of electronic character, lipophilicity, and hydrogen-bonding capacity on target engagement, selectivity, and ADME properties. This systematic approach is standard practice in medicinal chemistry lead optimization and is directly enabled by the commercial availability of this compound set .

Dual-Mechanism Probe for Angiogenesis and Integrin Target Deconvolution Studies

The pyridazinone-urea-pyridyl architecture is claimed in patent families covering both angiogenesis inhibition (US20110263597A1, Bayer Healthcare LLC) and α4 integrin antagonism (US20050209232A1) . The target compound's structural overlap with both patent scopes makes it a valuable chemical probe for target deconvolution studies aimed at determining whether observed phenotypic effects in angiogenesis or inflammation assays are mediated through VEGFR, integrin, or off-target mechanisms. This scenario is particularly relevant for biotechnology companies and CROs conducting mechanism-of-action studies where a single chemotype can address multiple mechanistic hypotheses.

Metabolic Stability and UGT1A7 Substrate Profiling Studies

4-Ethoxyphenyl urea derivatives have been specifically identified as substrates for UGT1A7-catalyzed N-glucuronidation , a clearance pathway distinct from the oxidative metabolism typically associated with halogenated phenyl analogs. Procuring the target compound alongside its 4-fluorophenyl analog (CAS 1105208-68-1) enables a direct head-to-head comparison of metabolic stability in hepatocyte or microsomal assays with UGT1A7 phenotyping, providing quantitative differentiation of clearance mechanisms driven by a single substituent change. This application is directly relevant for DMPK scientists evaluating the developability profile of pyridazinone-urea lead series.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.